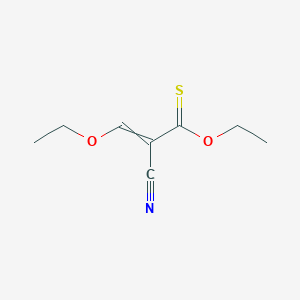
O-Ethyl 2-cyano-3-ethoxyprop-2-enethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Ethyl 2-cyano-3-ethoxyprop-2-enethioate: is a chemical compound known for its unique structure and properties. It is also referred to as Ethyl 2-cyano-3-ethoxyacrylate or Ethyl (ethoxymethylene)cyanoacetate . This compound is characterized by its molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol . It is commonly used in various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-Ethyl 2-cyano-3-ethoxyprop-2-enethioate typically involves the condensation of formaldehyde with ethyl cyanoacetate . This exothermic reaction produces the polymer, which is then sintered and thermally cracked to yield the monomer . Another method involves the ethoxy carbonylation of cyanoacetylene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: O-Ethyl 2-cyano-3-ethoxyprop-2-enethioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxygen under pressure with cobalt (II) acetate tetrahydrate as a catalyst.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
O-Ethyl 2-cyano-3-ethoxyprop-2-enethioate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of O-Ethyl 2-cyano-3-ethoxyprop-2-enethioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in various biochemical processes. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Vergleich Mit ähnlichen Verbindungen
Ethyl cyanoacrylate: An ethyl ester of 2-cyano-acrylic acid, commonly used in adhesives.
Methyl cyanoacetate: A similar compound with a methyl group instead of an ethyl group.
Butyl cyanoacrylate: Used in medical adhesives and has a longer alkyl chain.
Uniqueness: O-Ethyl 2-cyano-3-ethoxyprop-2-enethioate is unique due to its specific structure, which imparts distinct reactivity and properties. Its ethoxy group and cyano functionality make it versatile in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
90279-71-3 |
|---|---|
Molekularformel |
C8H11NO2S |
Molekulargewicht |
185.25 g/mol |
IUPAC-Name |
O-ethyl 2-cyano-3-ethoxyprop-2-enethioate |
InChI |
InChI=1S/C8H11NO2S/c1-3-10-6-7(5-9)8(12)11-4-2/h6H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZFVNLYTVNFBKNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC=C(C#N)C(=S)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[Di(butan-2-yl)amino]methyl}-1,2-benzothiazol-3(2H)-one](/img/structure/B14359870.png)
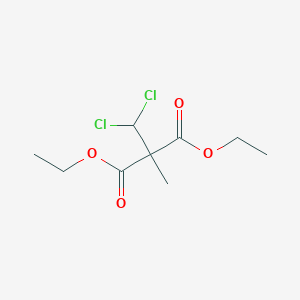
![2,9-Dimethyl-1,2-dihydro-7H-[1,2,3]triazolo[4,5-f]quinolin-7-one](/img/structure/B14359889.png)
![1-Iodo-3-{[6-(methylsulfanyl)hexyl]oxy}benzene](/img/structure/B14359892.png)
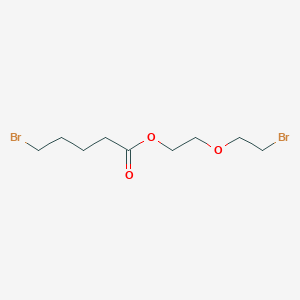
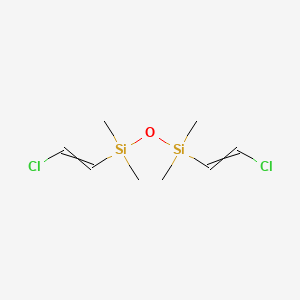
![5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid](/img/structure/B14359903.png)
![N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide](/img/structure/B14359917.png)
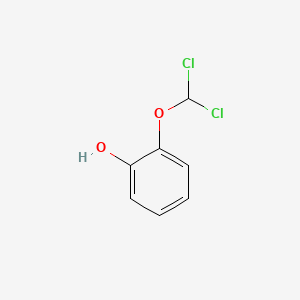
![2-Oxo-4-[(pyridine-3-carbonyl)amino]butanoic acid](/img/structure/B14359928.png)

![Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate](/img/structure/B14359936.png)
![2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile](/img/structure/B14359944.png)

